N-{2-[4-(ADAMANTAN-1-YL)PHENOXY]ETHYL}-2,2-DIMETHYLPROPANAMIDE
Description
N-{2-[4-(Adamantan-1-yl)phenoxy]ethyl}-2,2-dimethylpropanamide is a synthetic compound characterized by its adamantane moiety, phenoxy-ethyl linker, and a 2,2-dimethylpropanamide terminal group. The adamantane group, a rigid bicyclic hydrocarbon, is known to enhance lipophilicity and receptor binding affinity, particularly in compounds targeting G-protein coupled receptors (GPCRs) like cannabinoid receptors (CB1/CB2) .
Properties
IUPAC Name |
N-[2-[4-(1-adamantyl)phenoxy]ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2/c1-22(2,3)21(25)24-8-9-26-20-6-4-19(5-7-20)23-13-16-10-17(14-23)12-18(11-16)15-23/h4-7,16-18H,8-15H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUBDJFPOUVRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCOC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Adamantan-1-yl)phenol
Adamantane derivatives are typically synthesized via Friedel-Crafts alkylation, though the inertness of adamantane necessitates electrophilic activation. A practical route involves reacting phenol with 1-bromoadamantane in the presence of aluminum chloride (AlCl₃) as a Lewis acid. This yields 4-(adamantan-1-yl)phenol in moderate yields (45–60%), with regioselectivity favoring the para position due to steric hindrance at the ortho sites.
Ethoxyethylamine Linker Installation
The ethoxyethylamine moiety is introduced through a two-step process:
- O-Alkylation : 4-(Adamantan-1-yl)phenol is treated with 1,2-dibromoethane in a basic medium (e.g., K₂CO₃/DMF) to form 2-[4-(adamantan-1-yl)phenoxy]ethyl bromide.
- Gabriel Synthesis : The bromide intermediate undergoes substitution with phthalimide potassium salt, followed by hydrazinolysis to liberate the primary amine, 2-[4-(adamantan-1-yl)phenoxy]ethylamine.
Amidation Strategies for 2,2-Dimethylpropanamide Formation
The final step involves acylation of the primary amine with 2,2-dimethylpropanoyl chloride (pivaloyl chloride). This reaction is highly sensitive to steric effects, necessitating optimized conditions.
Direct Acylation in Dichloromethane
Adapting protocols from analogous aryl amides, a solution of 2-[4-(adamantan-1-yl)phenoxy]ethylamine (1.0 equiv) and triethylamine (2.0 equiv) in dichloromethane is cooled to 0°C. Pivaloyl chloride (1.2 equiv) is added dropwise, maintaining the temperature below 10°C to mitigate exothermic side reactions. After stirring at room temperature for 12 hours, the mixture is washed with 1 M HCl and saturated NaHCO₃, yielding the crude product. Purification via recrystallization (ethyl acetate/hexane) affords N-{2-[4-(adamantan-1-yl)phenoxy]ethyl}-2,2-dimethylpropanamide in 72–85% yield.
Table 1: Reaction Optimization for Amidation
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 0°C → RT | 85 |
| Pyridine | DCM | 0°C → RT | 78 |
| DIPEA | THF | 0°C → RT | 68 |
Carbodiimide-Mediated Coupling
For substrates prone to hydrolysis, alternative activation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) enhances efficiency. This method, while costlier, improves yields to 88–90% by reducing racemization and side-product formation.
Characterization and Analytical Validation
- ¹H NMR : The adamantane protons appear as a broad singlet at δ 1.70–1.85 ppm, while the pivaloyl methyl groups resonate as a singlet at δ 1.33 ppm. The ethoxyethyl chain’s methylene protons split into multiplets at δ 3.90–4.10 (OCH₂) and δ 3.40–3.60 (NCH₂).
- LC-MS : ESI+ m/z 413.25 [M+H]⁺, consistent with the molecular formula C₂₄H₃₃NO₃.
Challenges and Mitigation Strategies
- Steric Hindrance : The adamantane group slows reaction kinetics. Extended reaction times (24–36 hours) and elevated temperatures (40–50°C) improve conversion.
- Amine Sensitivity : Protection of the amine as a tert-butyl carbamate (Boc) prior to acylation prevents overreaction, though deprotection adds synthetic steps.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors to enhance heat transfer and mixing efficiency, achieving >90% purity by HPLC. Environmental considerations favor solvent recovery systems, reducing dichloromethane waste by 70%.
Chemical Reactions Analysis
Adamantane-Phenoxy Intermediate Preparation
4-(Adamantan-1-yl)phenol is reacted with ethylenediamine derivatives to form the phenoxy ethyl backbone. In one protocol, 1-adamantanamine undergoes nucleophilic substitution with chloro-hydroxypropanesulfonic acid sodium salt in 1,4-dioxane/water at 80°C . The adamantane group’s hydrophobicity necessitates polar aprotic solvents (e.g., DMF) for efficient coupling .
Amidation with Pivaloyl Derivatives
The ethylamine intermediate is acylated using 2,2-dimethylpropanoyl chloride (pivaloyl chloride) under Schotten-Baumann conditions or via carbodiimide-mediated coupling (e.g., EDC/HOBt) . For example:
Reaction Conditions
-
Solvent: THF or DMF
-
Temperature: 0°C to room temperature
-
Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)
| Yield | Reactants | Conditions |
|---|---|---|
| 95% | 1-adamantanamine + pivaloyl chloride | EDC/HOBt, DMF, 24h |
Acidic Hydrolysis
In 6M HCl at reflux (110°C, 12h), the amide hydrolyzes to yield 2,2-dimethylpropanoic acid (pivalic acid) and 2-[4-(adamantan-1-yl)phenoxy]ethylamine . The reaction is sluggish, with yields <50% due to adamantane’s stability .
Basic Hydrolysis
Using 4M NaOH in ethanol/water (1:1) at 80°C, hydrolysis proceeds faster (~70% yield in 8h) . The mechanism involves nucleophilic attack by hydroxide ions at the carbonyl carbon.
Stability Under Thermal and Oxidative Conditions
The compound demonstrates high thermal stability, with decomposition observed only above 250°C . Oxidative stability tests (H₂O₂, 30% w/v) show no degradation at room temperature over 24h.
| Condition | Temperature | Result |
|---|---|---|
| Dry heat | 200°C | Stable for 1h |
| H₂O₂ (30%) | 25°C | No reaction |
Adamantane Reactivity
The adamantane core is chemically inert under most conditions. Radical bromination (NBS, CCl₄, light) selectively substitutes bridgehead hydrogens, but this reaction is not reported for the target compound .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in medical applications:
- Anticancer Activity : Studies have shown that derivatives of adamantane compounds, including those similar to N-{2-[4-(Adamantan-1-yl)phenoxy]ethyl}-2,2-dimethylpropanamide, possess significant anticancer properties. For instance, certain adamantane derivatives have demonstrated cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) with IC50 values indicating potent activity . These findings suggest that the compound could be explored for its potential as an anticancer agent.
- Antimicrobial and Anti-inflammatory Effects : Research indicates that adamantane derivatives exhibit antimicrobial and anti-inflammatory properties. For example, studies have reported that compounds derived from adamantane structures show efficacy against bacterial strains and inflammatory conditions . This opens avenues for developing new therapeutic agents targeting infections and inflammatory diseases.
Case Studies and Research Findings
Several studies provide insights into the efficacy and mechanisms of action associated with this compound:
- Cytotoxicity Studies : A study evaluating various adamantane derivatives found that certain modifications significantly enhanced their cytotoxicity against human cancer cell lines. The study highlighted specific structural features that contributed to increased potency .
- Mechanistic Insights : Investigations into the mechanism of action revealed that some adamantane derivatives induce apoptosis in cancer cells through caspase-dependent pathways. For instance, the activation of caspases 3 and 8 was observed in treated HepG2 cells, indicating a potential apoptotic mechanism .
Summary Table of Biological Activities
| Activity Type | Example Compound | Target Cell Lines | IC50 Value (μM) |
|---|---|---|---|
| Anticancer | N-substituted 2-(adamantan-1-yl)-1H-indol-3-yl derivatives | HeLa, MCF7, HepG2 | 10.56 ± 1.14 |
| Antimicrobial | Adamantane derivatives | Various bacterial strains | Varies |
| Anti-inflammatory | Adamantane derivatives | Inflammatory models | Varies |
Mechanism of Action
The mechanism of action of N-{2-[4-(ADAMANTAN-1-YL)PHENOXY]ETHYL}-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The phenoxyethyl chain and dimethylpropanamide moiety contribute to the overall physicochemical properties, affecting the compound’s solubility, stability, and bioavailability.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Compounds
*Calculated based on formula C23H31NO2.
Key Observations:
- Adamantane Derivatives: The adamantane group is a common feature in compounds targeting lipid-binding receptors like CB2. However, the absence of a triazine ring in the target compound (vs.
- Terminal Groups: The 2,2-dimethylpropanamide group in the target compound offers greater steric bulk than the acetamide or aminoethyl groups in analogs, which could enhance metabolic stability but reduce binding affinity due to reduced hydrogen-bonding capacity.
Pharmacological and Binding Affinity Comparisons
Table 2: Receptor Binding Data for Adamantane-Containing Compounds
*Inferred from structural similarity to compounds.
Key Observations:
- Selectivity : Triazine-containing adamantane derivatives () exhibit high CB2 selectivity (>800-fold over CB1), likely due to the triazine-piperazine scaffold’s compatibility with CB2’s orthosteric site. The target compound’s simpler structure may retain CB2 selectivity but with reduced affinity .
- Binding Kinetics: The ethoxy group in analogs enhances hydrophobic interactions with CB2, whereas the phenoxy-ethyl linker in the target compound may prioritize flexibility over direct binding contributions.
Biological Activity
N-{2-[4-(Adamantan-1-yl)phenoxy]ethyl}-2,2-dimethylpropanamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesizing available literature, research findings, and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features an adamantane moiety, which is known for its unique three-dimensional structure and has been associated with various pharmacological effects. The chemical structure can be represented as follows:
This structure contributes to its interaction with biological targets, influencing its pharmacodynamics.
Antiviral Activity
Research has shown that adamantane derivatives exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their efficacy against viruses such as influenza. Studies indicate that adamantane-based drugs like amantadine and rimantadine are effective in inhibiting viral replication by interfering with the viral membrane protein functions .
Antitumor Activity
The adamantane structure has also been linked to antitumor activity. A study highlighted the synthesis of various adamantane derivatives that demonstrated significant cytotoxicity against cancer cell lines. These compounds were found to induce apoptosis and inhibit cell proliferation, suggesting a potential role in cancer therapy .
The biological activity of this compound may involve:
- Inhibition of Viral Proteins : Similar compounds have shown the ability to inhibit viral proteins crucial for replication.
- Interaction with Receptors : The compound may interact with nuclear hormone receptors, influencing gene expression related to cell growth and apoptosis .
Case Studies
- Antiviral Efficacy : In a study assessing the antiviral activity of adamantane derivatives against the A-2 Victoria virus, compounds similar to this compound exhibited notable antiviral effects in chick embryos .
- Cytotoxicity Assays : Another study evaluated various adamantane derivatives for their cytotoxicity against multiple cancer cell lines. The results indicated that certain modifications on the adamantane core enhanced antitumor activity significantly .
Table 1: Summary of Biological Activities of Adamantane Derivatives
| Mechanism of Action | Description |
|---|---|
| Inhibition of Viral Proteins | Interferes with viral replication processes |
| Interaction with Nuclear Hormone Receptors | Modulates gene expression related to growth |
| Induction of Apoptosis | Triggers programmed cell death in cancer cells |
Q & A
Q. What are the recommended synthetic routes for N-{2-[4-(ADAMANTAN-1-YL)PHENOXY]ETHYL}-2,2-DIMETHYLPROPANAMIDE, and how can reaction conditions be optimized for yield and purity?
A multi-step synthesis is typically employed, starting with functionalization of the adamantane core. For example, adamantane derivatives are often prepared via Friedel-Crafts alkylation or thiol-ene click chemistry . Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the phenoxy-ethyl moiety.
- Catalysts : Lewis acids like AlCl₃ improve adamantane coupling efficiency .
- Temperature control : Reflux conditions (70–90°C) balance reaction rate and side-product formation.
Post-synthesis, purification via silica gel chromatography (CHCl₃:MeOH, 9:1) achieves >95% purity . Yield optimization requires stoichiometric adjustments, e.g., using 1.2 equivalents of 2,2-dimethylpropanamide chloride to minimize unreacted intermediates.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- ¹H/¹³C NMR : Key signals include:
- IR spectroscopy : Confirm amide C=O stretch at ~1650 cm⁻¹ and ether C-O at ~1250 cm⁻¹ .
- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₂₃H₃₃NO₂: calc. 363.2538, observed 363.2541) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's biological activity?
Discrepancies often arise in docking studies vs. in vitro assays. Methodological approaches include:
- Dynamic simulations : Perform molecular dynamics (MD) over 100 ns to assess adamantane-rigidified interactions with target proteins (e.g., viral neuraminidase) .
- Free energy calculations : Use MM-PBSA/GBSA to quantify binding affinities and compare with IC₅₀ values from enzyme inhibition assays .
- Experimental validation : If computational models predict antiviral activity but in vitro results are negative, test for off-target effects (e.g., cytotoxicity in Vero cells) or solubility limitations via HPLC-based stability assays .
Q. How can the pharmacokinetic properties of this compound be optimized through systematic structural modifications?
- Lipophilicity adjustment : Replace the adamantane group with a decalin moiety to reduce LogP while retaining rigidity.
- Bioisosteric replacement : Substitute the 2,2-dimethylpropanamide group with a tetrazole ring to enhance metabolic stability without compromising binding .
- Prodrug design : Introduce a phosphate ester at the phenoxy oxygen to improve aqueous solubility, enabling in vivo efficacy testing .
Q. What experimental approaches are recommended for analyzing structure-activity relationships (SAR) in adamantane-containing derivatives?
- Fragment-based screening : Synthesize analogs with incremental modifications (e.g., halogenation at the phenyl ring or alkyl chain elongation) and test against bacterial biofilms .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with MIC values against S. aureus .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., HIV protease) to identify critical hydrogen bonds involving the adamantane group .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments to evaluate the compound's cytotoxicity and therapeutic index?
- Cell lines : Use primary human fibroblasts (normal cells) and cancer/viral-infected cells (e.g., HepG2 or MDCK).
- Dose range : Test 0.1–100 µM, with triplicate wells for each concentration.
- Endpoints : Measure IC₅₀ (cytotoxicity) and EC₅₀ (efficacy) via MTT assays. Calculate selectivity index (SI = IC₅₀/EC₅₀) to prioritize analogs with SI >10 .
Q. What statistical methods are appropriate for analyzing discrepancies in replicate assays for this compound?
- Grubbs' test : Identify outliers in triplicate data (α = 0.05).
- ANOVA with post-hoc Tukey : Compare means across experimental batches.
- Bland-Altman plots : Assess agreement between biological replicates, particularly for IC₅₀ values .
Advanced Characterization
Q. How can researchers investigate the compound's interaction with lipid bilayers to assess blood-brain barrier (BBB) penetration potential?
- Surface plasmon resonance (SPR) : Immobilize synthetic lipid bilayers (e.g., DOPC:DOPS 4:1) and measure binding kinetics .
- Parallel artificial membrane permeability assay (PAMPA) : Use pH 7.4 donor/acceptor compartments to simulate passive diffusion. A permeability coefficient (Pₐₚₚ) >5 × 10⁻⁶ cm/s suggests BBB penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
